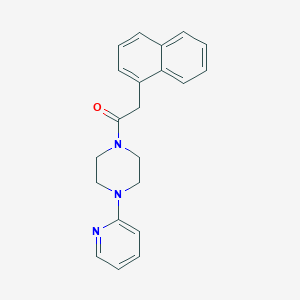

2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-naphthylacetic acid with 1-(2-pyridyl)piperazine under specific reaction conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various neurological and psychiatric disorders. The compound's structure suggests it may interact with specific neurotransmitter systems, which could be beneficial in developing treatments for conditions such as anxiety, depression, and schizophrenia.

Case Study Insights

A notable case study involved the examination of the compound's effects on serotonin receptors, which are crucial in mood regulation. Researchers found that derivatives of this compound exhibited selective binding affinity to serotonin receptor subtypes, indicating potential use as a novel antidepressant .

Anticancer Research

Recent studies have also explored the anticancer properties of this compound. In vitro experiments demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Applications in Drug Development

The unique structure of this compound allows for modifications that can enhance its pharmacological profile. Medicinal chemists are actively exploring analogs of this compound to optimize its efficacy and reduce potential side effects.

Table: Comparison of Related Compounds

| Compound Name | Structure Type | Primary Application |

|---|---|---|

| This compound | Piperazine derivative | Antidepressant, Anticancer |

| N-(1-(2-Naphthyl)ethylidene)amine | Aldimine derivative | Antimicrobial |

| N-(4-(2-Methoxyphenyl)-1-piperazinyl)-N-(1-(2-naphthyl)ethylidene)amine | Piperazine derivative | Antidepressant |

Wirkmechanismus

The mechanism of action of 2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may exert its effects through binding to these targets, altering their conformation and function, and subsequently affecting downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one can be compared with other similar compounds, such as:

2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-ol: This compound differs by the presence of a hydroxyl group instead of a ketone group, which may result in different chemical and biological properties.

2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-amine: The presence of an amine group instead of a ketone group can significantly alter the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .

Biologische Aktivität

Introduction

2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-one, designated as CAS No. 924214-12-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and applications in research and medicine.

- Molecular Formula : C21H21N3O

- Molar Mass : 331.41 g/mol

- Structural Characteristics : The compound features a naphthyl group attached to a piperazine moiety via an ethanone linker, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The compound is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for mood regulation and anxiety responses.

1. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anxiolytic Activity : In studies involving animal models, compounds structurally related to this compound have demonstrated significant anxiolytic-like effects, suggesting potential use in treating anxiety disorders .

- Antidepressant Potential : The modulation of serotonin receptors suggests that this compound may also possess antidepressant properties. Its interaction with the serotonin transporter could enhance serotonergic neurotransmission .

2. Case Studies

A notable study examined the anxiolytic-like effects of similar piperazine derivatives in various behavioral tests (elevated plus maze and light-dark box tests). Results indicated that these compounds reduced anxiety-related behaviors significantly, supporting their therapeutic potential .

| Study | Compound | Effect | Methodology |

|---|---|---|---|

| LQFM032 | Anxiolytic | Open-field test, elevated plus maze | |

| Various piperazine derivatives | Antidepressant-like | Forced swim test |

Comparative Analysis

When compared to similar compounds such as 2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-ol and 2-Naphthyl-1-(4-(2-pyridyl)piperazinyl)ethan-1-amine, the ketone functional group in this compound may contribute to its distinct reactivity and biological profile. These variations can significantly influence the compound's pharmacodynamics and pharmacokinetics.

Research Applications

The compound has been explored for various applications in scientific research:

- Drug Development : Its unique structure makes it a candidate for developing new anxiolytics or antidepressants targeting specific neurochemical pathways.

- Biochemical Studies : As a tool for studying receptor-ligand interactions, it can help elucidate the mechanisms underlying mood disorders.

Eigenschaften

IUPAC Name |

2-naphthalen-1-yl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c25-21(16-18-8-5-7-17-6-1-2-9-19(17)18)24-14-12-23(13-15-24)20-10-3-4-11-22-20/h1-11H,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWBIGHJYAGZBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.